molecular formula C10H12F3NO B3090673 4-Propoxy-2-(trifluoromethyl)phenylamine CAS No. 121307-28-6

4-Propoxy-2-(trifluoromethyl)phenylamine

Cat. No.: B3090673
CAS No.: 121307-28-6
M. Wt: 219.2 g/mol
InChI Key: VDBYZLYKRUPIFO-UHFFFAOYSA-N
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Description

4-Propoxy-2-(trifluoromethyl)phenylamine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.20 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CCCOC1=CC(=C(C=C1)N)C(F)(F)F . This represents the arrangement of atoms and their connectivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 219.20 and a molecular formula of C10H12F3NO .

Scientific Research Applications

1. Intermediate Material for Azobenzene Liquid Crystal

A novel intermediate material using 4-trifluoromethyl-phenylamine, a raw material, was synthesized for azobenzene liquid crystal applications. This research discussed the effect of Oxone amount on the conversion degree of raw material in detail (Wang et al., 2014).

2. Synthesis of Peripherally Tetra-Substituted Phthalocyanine

A study focused on the synthesis of new compounds involving 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, demonstrating their potential in spectroelectrochemical applications. The electrochemical and spectroelectrochemical properties of the synthesized phthalocyanines were explored using various electrochemical techniques (Kamiloğlu et al., 2018).

3. Two-Photon Fluorescence Imaging

A star-shaped glycosylated conjugated oligomer using a phenylamine derivative was synthesized for two-photon fluorescence imaging of live cells. This study highlighted the significant role of hydrophilic sugar side groups in self-assembly, enhancing quantum yield and providing potential applications in live cell imaging (Wang et al., 2011).

4. Polyimides from Triphenylamine-Based Diamine Monomers

Research on triphenylamine-based novel diamine monomers demonstrated their application in polyimide synthesis. This study provided insights into the thermal, optical, and electrical properties of the polymers, highlighting their potential in various industrial applications (Choi et al., 2010).

5. Catalytic Trifluoromethylation in Copper

A study on Cu(I)-diamine complexes revealed their ability to catalyze the trifluoromethylation of aryl iodides, leading to the efficient production of trifluoromethylated aromatics. This research could have significant implications in the field of organic synthesis (Oishi et al., 2009).

Safety and Hazards

4-Propoxy-2-(trifluoromethyl)phenylamine is considered hazardous. It may cause skin and eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

4-propoxy-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-2-5-15-7-3-4-9(14)8(6-7)10(11,12)13/h3-4,6H,2,5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBYZLYKRUPIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801275787
Record name 4-Propoxy-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121307-28-6
Record name 4-Propoxy-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121307-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propoxy-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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